molecular formula C15H14ClNO B2726555 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one CAS No. 303099-56-1

1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one

Cat. No.: B2726555
CAS No.: 303099-56-1
M. Wt: 259.73
InChI Key: UIKFXBMKDPZGKG-UHFFFAOYSA-N
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Description

1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its indole core, which is substituted with a butyl group at the 1-position and a chlorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indole derivative.

    Alkylation: The indole derivative is alkylated at the 1-position using butyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The resulting product is then chlorinated at the 6-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-chlorobenzo[cd]indol-2(1H)-one: Similar structure but with a chlorine atom at the 2-position.

    1-Butyl-6-fluorobenzo[cd]indol-2(1H)-one: Similar structure but with a fluorine atom instead of chlorine.

    1-Butyl-6-bromobenzo[cd]indol-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 6-position makes it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

1-butyl-6-chlorobenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKFXBMKDPZGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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